molecular formula C22H17F3N2O2S B2458282 N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide CAS No. 955761-99-6

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide

Cat. No. B2458282
M. Wt: 430.45
InChI Key: MLVQGZQMJONCCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups. It includes a thiophene-2-carbonyl group, a tetrahydroisoquinoline group, and a trifluoromethylbenzamide group .


Chemical Reactions Analysis

The compound might be involved in various chemical reactions. For instance, thiophene-2-carbonyl chloride can react with AlEt3, Al (n-Oct)3 and AlEt2 (n-Oct) with Al/TPCC molar ratio lower than 1 .

Scientific Research Applications

Synthesis and Chemical Transformations

Iridium-catalyzed Oxidative Cross-Coupling

An iridium-catalyzed oxidative Ar–H/Ar–H cross-coupling reaction of primary benzamides with thiophenes provides a pathway to thiophene-fused 1-isoquinolinones. This process underlines the potential application in synthesizing complex organic frameworks relevant to pharmaceuticals and advanced materials (Tan, Ran, & You, 2018).

Bischler-Napieralski Reaction Anomalies

Studies on the Bischler-Napieralski reaction of 2-aryl aromatic formamides have shown unusual substituent effects, leading to the formation of azaazulene systems and providing insights into the synthesis of isoquinoline skeletons under certain conditions (Ishikawa et al., 2000).

Rhodium-catalyzed Oxidative Coupling

A methodology has been developed for the synthesis of polycyclic amides from benzamides and alkynes via oxidative ortho C-H activation, showcasing the application in constructing complex amide frameworks potentially useful in medicinal chemistry (Song et al., 2010).

Advanced Materials and Catalysis

Thermal Stability of Ladder Polymers

The synthesis of benzothiophenedioxideisoquinoline ladder polymers demonstrates their high thermal stability, suggesting applications in high-temperature environments such as plastic composites, fibrous materials, and protective coatings (Gregg & Wadsworth, 2000).

Molecular Rearrangements and Decomposition

Thermal Decomposition of Thioesters

The study of thermal decomposition of selected thioesters in the absence of promoters offers insights into the mechanisms of molecular rearrangements, which could be relevant to understanding the stability and reactivity of similar thiophene-containing compounds (Abdel-Wahab, El-Khawaga, & Ismail, 1982).

properties

IUPAC Name

N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O2S/c23-22(24,25)17-6-3-15(4-7-17)20(28)26-18-8-5-14-9-10-27(13-16(14)12-18)21(29)19-2-1-11-30-19/h1-8,11-12H,9-10,13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVQGZQMJONCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.